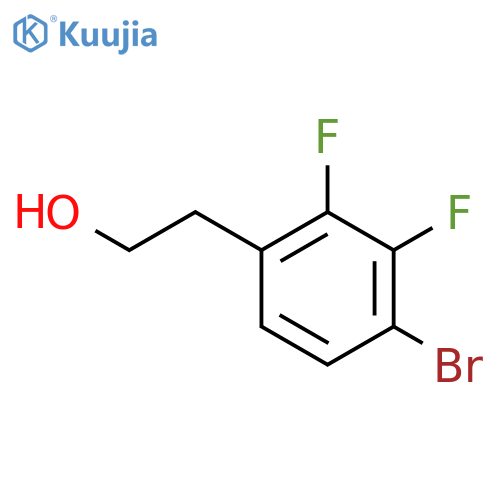Cas no 1822844-48-3 (2-(4-Bromo-2,3-difluorophenyl)ethanol)

1822844-48-3 structure
商品名:2-(4-Bromo-2,3-difluorophenyl)ethanol
2-(4-Bromo-2,3-difluorophenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- EN300-1637157
- 2-(4-BROMO-2,3-DIFLUOROPHENYL)ETHANOL
- 2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
- SCHEMBL18954062
- 1822844-48-3
- CID 117345912
- Benzeneethanol, 4-bromo-2,3-difluoro-
- 2-(4-Bromo-2,3-difluorophenyl)ethanol
-
- インチ: 1S/C8H7BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
- InChIKey: GXHWZWSSLKWFOL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1F)F)CCO
計算された属性
- せいみつぶんしりょう: 235.96483g/mol
- どういたいしつりょう: 235.96483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.641±0.06 g/cm3(Predicted)
- ふってん: 265.7±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.42±0.10(Predicted)
2-(4-Bromo-2,3-difluorophenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637157-1.0g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1637157-0.5g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1637157-5.0g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1637157-1000mg |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 1000mg |
$770.0 | 2023-09-22 | ||
| Enamine | EN300-1637157-50mg |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 50mg |
$647.0 | 2023-09-22 | ||
| Enamine | EN300-1637157-100mg |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 100mg |
$678.0 | 2023-09-22 | ||
| Enamine | EN300-1637157-2.5g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1637157-0.05g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1637157-500mg |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 500mg |
$739.0 | 2023-09-22 | ||
| Enamine | EN300-1637157-0.1g |
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol |
1822844-48-3 | 0.1g |
$855.0 | 2023-06-04 |
2-(4-Bromo-2,3-difluorophenyl)ethanol 関連文献
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
1822844-48-3 (2-(4-Bromo-2,3-difluorophenyl)ethanol) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
